![molecular formula C18H17ClN2O4 B4010971 N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010971.png)
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds often involves catalytic hydrogenation or other reduction methods to achieve high selectivity and activity. For instance, a novel Pd/C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates high selectivity (99.3%) and good stability, showing the importance of catalyst choice in the synthesis of complex organic compounds (Zhang Qun-feng, 2008).
Molecular Structure Analysis
Spectroscopic techniques and quantum chemical calculations play a crucial role in analyzing the molecular structure of complex organic compounds. For example, FT-IR, FT-Raman investigations, and DFT method calculations were used to understand the molecular structure, vibrational frequencies, and stability of a similar compound, highlighting the role of hyper-conjugative interactions and charge delocalization in molecular stability (R. Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds, such as the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds, demonstrate the reactivity and potential for creating novel heterocycles (N. Lazareva et al., 2017).
Physical Properties Analysis
The study of crystalline structures, such as that of N-(5-chloro-2-hydroxy-phenyl)-acetamide, helps elucidate the physical properties of compounds. X-ray diffraction analysis reveals details about the molecular and crystal structure, contributing to a deeper understanding of the compound's physical characteristics (Xinchen Chi et al., 2018).
Chemical Properties Analysis
Research on related compounds, such as the synthesis and biological screening of derivatives, provides insights into their chemical properties, including reactivity and potential biological activity. These studies are crucial for developing compounds with desirable chemical properties for various applications (A. Rehman et al., 2013).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-13-5-4-11(19)7-12(13)20-14(22)8-21-17(23)15-9-2-3-10(6-9)16(15)18(21)24/h2-5,7,9-10,15-16H,6,8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNVJWHYWAABHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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